molecular formula C20H19N3O3 B1574325 E7046

E7046

カタログ番号 B1574325
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E7046 is a potent and selective small molecule antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. Daily oral administration of E7046 was able to both slow down the growth of established subcutaneous tumors and significantly delay the recurrence of tumors after surgical resection.E7046 was superior to the COX-2 inhibitor celecoxib against mutant APC-driven neoplastic polyp formation in the intestines of APCMin/+ mice exposed to dextran sodium sulfate.

科学的研究の応用

1. E7046 as an Immunomodulatory Agent in Cancer Treatment

E7046 is identified as a highly selective antagonist of the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2, which is an immunosuppressive mediator in the tumor immune microenvironment. Studies have shown that E7046, when administered orally, demonstrates manageable tolerability and immunomodulatory effects in patients with advanced malignancies. It is proposed for further development in combination with other cancer treatments due to its potential in enhancing antitumoral immune responses and achieving stable disease in several heavily pretreated patients (Hong et al., 2020).

2. E7046 in Reprogramming Tumor Microenvironment

E7046 has shown potential in reprogramming the immunosuppressive tumor microenvironment. It targets tumor-associated macrophages, myeloid-derived suppressor cells, and regulatory T cells, which are significant in maintaining an immunosuppressive milieu that inhibits cytotoxic T cell function. Co-administration of E7046 with other agents like E7777, an IL-2-diphtheria toxin fusion protein, demonstrates synergistic disruption of myeloid and Treg immunosuppressive networks, leading to effective and durable anti-tumor immune responses in mouse tumor models (Albu et al., 2017).

3. Combination Therapies Involving E7046

E7046 is being explored for its role in combination therapies. Studies have demonstrated that E7046, when combined with checkpoint inhibitors or other immunotherapies, promotes significant anti-tumor activities by boosting cytotoxic T cell activity. These combinations have shown to be superior in anti-tumor activity compared to single-agent treatments, indicating E7046's potential in enhancing the efficacy of existing cancer immunotherapies (Bao et al., 2015).

特性

製品名

E7046

分子式

C20H19N3O3

外観

Solid powder

同義語

E7046;  E-7046;  E 7046.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。